2-Oxononanoic acid

Descripción

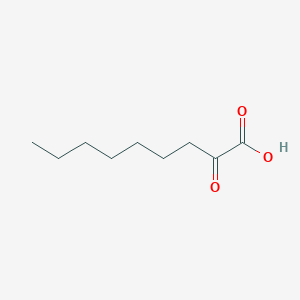

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-7-8(10)9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOPXQMNJDYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293520 | |

| Record name | 2-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-94-1 | |

| Record name | 2-Oxononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13139-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Oxononanoic acid chemical properties and structure

This guide details the chemical structure, synthesis, and biological properties of 2-Oxononanoic acid (CAS 13139-94-1).

Executive Summary

2-Oxononanoic acid (also known as

Critical Distinction: Researchers must distinguish this simple lipid intermediate from N-acetylneuraminic acid (sialic acid), which is systematically named as a substituted 2-oxononanoic acid derivative ((4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid). This guide focuses exclusively on the unsubstituted lipid chain

Part 1: Chemical & Physical Characterization

2-Oxononanoic acid exists in equilibrium between its keto and enol forms, though the keto form predominates in acidic solution. Its structure features a terminal methyl group, a lipophilic hexyl chain, and a polar

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 2-Oxononanoic acid | Synonyms: |

| CAS Number | 13139-94-1 | Distinct from 9-oxononanoic acid (CAS 2553-17-5) |

| Molecular Formula | ||

| Molecular Weight | 172.22 g/mol | |

| Physical State | Solid / Crystalline powder | Low melting point solid |

| Melting Point | 43–44 °C | Decomposes at higher temperatures |

| Solubility | Soluble in EtOH, DMSO, | Sparingly soluble in cold water; soluble in alkaline buffers |

| pKa | ~2.3 (Carboxyl) | Stronger acid than nonanoic acid due to |

| LogP | 2.7 (Predicted) | Lipophilic tail facilitates membrane interaction |

Structural Visualization

The following diagram illustrates the chemical structure and the keto-enol tautomerism relevant to its reactivity in aqueous solution.

Figure 1. Structural dynamics of 2-oxononanoic acid showing tautomerization and ionization states.

Part 2: Synthesis & Production Methodologies

Synthesis of 2-oxononanoic acid is achieved via two primary routes: Chemical Oxidation/Grignard (for bulk standards) and Enzymatic Chain Elongation (for metabolic studies).

Chemical Synthesis Protocol (Grignard Route)

This method is preferred for generating high-purity analytical standards.

-

Principle: Reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis.

-

Precursors: 1-Bromoheptane, Diethyl oxalate.

Step-by-Step Workflow:

-

Grignard Formation: React 1-bromoheptane (

) with Magnesium turnings in anhydrous diethyl ether to form Heptylmagnesium bromide ( -

Acylation: Add the Grignard reagent dropwise to an excess of Diethyl oxalate at -78°C.

-

Note: Excess oxalate prevents double addition (which would yield the tertiary alcohol).

-

-

Intermediate Isolation: The product is Ethyl 2-oxononanoate.

-

Hydrolysis: Saponify the ester using 1N NaOH at room temperature for 2 hours.

-

Acidification & Extraction: Acidify with HCl to pH 1.0 and extract with ethyl acetate. Recrystallize from hexane/ether to obtain the free acid.

Biosynthetic Pathway (MAM Elongation Cycle)

In plant biology (e.g., Arabidopsis), 2-oxononanoic acid is produced via the MAM (Methylthioalkylmalate synthase) pathway. This is a recursive cycle used to elongate methionine derivatives for glucosinolate synthesis.[1]

Figure 2.[2][1][3][4] The MAM-catalyzed chain elongation cycle producing 2-oxononanoic acid from shorter homologs.

Part 3: Biological Significance & Applications[2][10]

Metabolic Role[9]

-

Glucosinolate Precursor: 2-Oxononanoic acid is the direct precursor to nonyl glucosinolates (rare long-chain defense compounds in Brassicaceae). It undergoes transamination to form 2-aminononanoic acid before entering the core glucosinolate pathway.

-

Enzyme Specificity Probe: It is used to define the substrate specificity of Isopropylmalate synthase (IPMS) and MAM synthases . The C9 chain length represents a "limit" for many elongation enzymes, making it a valuable tool for studying active site steric constraints.

Pharmaceutical & Industrial Relevance

-

Biocatalysis: Used as a substrate for Aldolases (e.g., HpaI class) to synthesize chiral

-hydroxy- -

Biomarker Potential: Detection of elevated medium-chain

-keto acids can indicate defects in branched-chain amino acid metabolism or fatty acid oxidation disorders (though less common than C5/C6 markers).

Part 4: Analytical Profiling & Safety

Spectroscopic Identification

To validate the synthesis of 2-oxononanoic acid, compare experimental data against these predicted parameters:

-

-NMR (400 MHz,

-

0.88 (t, 3H, Terminal

-

1.25–1.35 (m, 8H, Bulk

-

1.65 (m, 2H,

-

2.95 (t, 2H,

-

Note: The triplet at ~2.95 ppm is diagnostic for the

-keto position.

-

0.88 (t, 3H, Terminal

-

Mass Spectrometry (ESI-):

-

[M-H]-: m/z 171.1

-

Fragmentation: Loss of

(44 Da) to yield m/z 127.1 is characteristic of

-

Handling & Stability

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen). Alpha-keto acids are prone to spontaneous decarboxylation and oxidation at room temperature.

-

Safety (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precaution: Handle in a fume hood; avoid contact with strong oxidizing agents.

-

References

-

PubChem. (n.d.).[5] 2-Oxononanoic acid (CID 259793). National Library of Medicine. Retrieved from [Link]

-

Textor, S., et al. (2007).[1] MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis. Plant Physiology, 144(1), 60–71. Retrieved from [Link]

-

de Kraker, J. W., & Gershenzon, J. (2011). From Amino Acid to Glucosinolate Biosynthesis: Protein Sequence Changes in the Evolution of Methylthioalkylmalate Synthase in Arabidopsis. The Plant Cell, 23(1), 38–53. Retrieved from [Link]

-

Wang, Y., et al. (2021). Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii. Journal of Biological Chemistry, 297(4). Retrieved from [Link]

-

LipidBank. (n.d.). Fatty Acid Database: 2-Oxononanoic acid. Retrieved from [Link]

Sources

2-Oxononanoic acid synonyms and CAS number

Executive Summary

2-Oxononanoic acid (CAS: 13139-94-1) is a medium-chain

Part 1: Chemical Identity & Nomenclature

Critical Distinction: Researchers frequently confuse 2-oxononanoic acid with 9-oxononanoic acid (azelaaldehydic acid, CAS 2553-17-5). These are structurally distinct; the 2-oxo isomer is an

Identity Matrix

| Parameter | Value |

| Primary CAS Number | 13139-94-1 |

| IUPAC Name | 2-Oxononanoic acid |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 172.22 g/mol |

| SMILES | CCCCCCCC(=O)C(=O)O |

| InChI Key | SHDOPXQMNJDYDK-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the functional hierarchy of the molecule, highlighting the reactive

Figure 1: Functional decomposition of 2-Oxononanoic acid. The proximity of the ketone (red) to the carboxylic acid (green) activates the carbonyl for nucleophilic attack, facilitating transamination.

Part 2: Physicochemical Profile

Empirical data for 2-oxononanoic acid is often conflated with its isomers. The values below represent the consensus for the

| Property | Value | Technical Note |

| Physical State | Liquid or Low-Melting Solid | Often supplied as a viscous liquid at RT; freezes ~6–10°C (extrapolated from homologs). |

| Boiling Point | ~265°C (Predicted) | Decomposes before boiling at atm pressure. Distill under high vacuum (<1 mmHg). |

| pKa | 2.5 – 3.0 (Estimated) | Significantly more acidic than nonanoic acid (pKa ~4.8) due to the electron-withdrawing |

| Solubility | Organic Solvents, Alkaline Water | Highly soluble in EtOH, DMSO, |

| Stability | Hygroscopic / Decarboxylation Risk | Store at -20°C under inert gas ( |

Part 3: Synthesis Protocols

Method A: Chemical Synthesis (Grignard Route)

Principle: Nucleophilic attack of a Grignard reagent on diethyl oxalate, followed by hydrolysis. This method is preferred for gram-scale production when enzymatic routes are unavailable.

Reagents:

-

1-Bromoheptane

-

Magnesium turnings

-

Diethyl oxalate (anhydrous)

-

THF (Tetrahydrofuran) or Diethyl ether

Protocol:

-

Grignard Formation: Generate heptylmagnesium bromide (

) by adding 1-bromoheptane dropwise to Mg turnings in anhydrous THF under -

Acylation: Cool the Grignard solution to -78°C. Add it slowly (dropwise) to a solution of excess diethyl oxalate (2.0 equiv) in THF.

-

Why Excess? To prevent double addition of the Grignard reagent, which would yield the tertiary alcohol instead of the keto-ester.

-

-

Hydrolysis: Warm to 0°C and quench with 1M HCl. Extract the intermediate (ethyl 2-oxononanoate) with ethyl acetate.

-

Saponification: Treat the ester with 1M NaOH (aq) at room temperature for 2 hours. Acidify to pH 1 with HCl.

-

Purification: Extract with DCM, dry over

, and concentrate. Purify via vacuum distillation or recrystallization from cold hexanes if solid.

Method B: Biocatalytic Synthesis (Transamination)

Principle: Reversible amino group transfer using an

Workflow Visualization:

Figure 2: Transaminase-mediated conversion. The reaction is an equilibrium; driving it toward 2-oxononanoic acid requires removal of L-Alanine (e.g., via Alanine Dehydrogenase).

Part 4: Applications in Drug Development

Precursor for Non-Canonical Amino Acids

2-Oxononanoic acid is the direct keto-precursor for 2-aminononanoic acid . Incorporating this residue into peptide drugs increases the lipophilicity of the peptide backbone, potentially improving:

-

Membrane Permeability: The C7 alkyl tail facilitates interaction with the lipid bilayer.

-

Proteolytic Stability: Non-canonical side chains often resist standard proteases.

Enzyme Kinetics & Specificity Profiling

The molecule is used to probe the active site volume of:

-

D-Lactate Dehydrogenases (D-LDH): Researchers use 2-oxononanoic acid to test the upper limit of hydrophobic pocket size in LDH variants.

-

Transaminases: It serves as a benchmark substrate for "bulky-aliphatic" specificity in screening novel transaminases (e.g., from Chromobacterium violaceum or Vibrio fluvialis).

Part 5: Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Storage: The

-keto group is prone to oxidation. Store at -20°C . -

Handling: Avoid metal spatulas (trace metals can catalyze decarboxylation). Use glass or plastic tools.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 259793, 2-Oxononanoic acid. Retrieved January 31, 2026.[3] [Link]

-

Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with ω-transaminase screening and characterization. Biotechnology and Bioengineering, 65(2), 206-211. (Context: Transaminase substrate specificity). [Link]

-

NIST Chemistry WebBook. 2-Oxononanoic acid data and spectra. (General Reference for Alpha-Keto Acid properties). [Link]

Sources

The Biological Role of 2-Oxononanoic Acid in Cellular Metabolism

This guide serves as an advanced technical resource for researchers and drug development professionals investigating the metabolic, biosynthetic, and analytical dimensions of 2-oxononanoic acid (also known as 2-ketononanoic acid or α-ketononanoic acid).

Executive Summary & Chemical Identity

2-Oxononanoic acid (C₉H₁₆O₃) is a medium-chain

For drug developers and metabolic engineers, this molecule represents a critical node in:

-

Biosynthetic Engineering: A target for expanding the aliphatic chain length of non-natural amino acids and biofuels.

-

Enzymatic Specificity: A probe for defining the substrate pockets of

-keto acid dehydrogenases and lyases. -

Structural Scaffolding: The open-chain carbon backbone of neuraminic acid (sialic acid), a key glycan in mammalian cell recognition.

Chemical Properties

| Property | Value | Relevance |

| IUPAC Name | 2-Oxononanoic acid | Standard nomenclature |

| Structure | CH₃(CH₂)₆C(=O)COOH | Medium-chain lipophilicity with polar head |

| Molecular Weight | 172.22 g/mol | Detectable via LC-MS (negative ion mode) |

| pKa | ~2.5 (Carboxyl) | Highly ionized at physiological pH |

| Metabolic Class | Substrate for oxidative decarboxylation |

Biosynthetic Pathways: Chain Elongation & Engineering

The most distinct biological role of 2-oxononanoic acid is observed in the chain elongation machinery of plants and engineered microbes. This process mimics leucine biosynthesis but extends beyond the standard 5-carbon limit.

The MAM3 Pathway (Plant Secondary Metabolism)

In Arabidopsis thaliana, the enzyme Methylthioalkylmalate Synthase 3 (MAM3) catalyzes the condensation of acetyl-CoA with

-

Mechanism: Iterative condensation cycles extend the chain by one methylene (-CH₂-) group per cycle.

-

Role of 2-Oxononanoic Acid: It is a specific substrate for MAM3, representing a "long-chain" intermediate (C9) destined for the synthesis of glucosinolates (defense compounds).

-

Enzymatic Kinetics: MAM3 shows a preference for medium-chain substrates, with 2-oxononanoic acid often marking the upper limit of efficient elongation before conversion into amino acid derivatives.

Synthetic Biology: The LeuA "Super-Pathway"

Metabolic engineers have hijacked the bacterial leucine biosynthetic pathway (LeuABCD) to produce medium-chain alcohols and fatty acids.

-

Engineering Target: The enzyme 2-isopropylmalate synthase (LeuA) is mutated to accept larger substrates.

-

Outcome: Engineered E. coli can iteratively elongate 2-ketobutyrate (C4) all the way to 2-oxononanoic acid (C9) .

-

Application: This C9 keto acid is then decarboxylated to produce 1-octanol (biofuel) or transaminated to form 2-aminononanoic acid (non-natural amino acid).

Diagram: Iterative Chain Elongation Pathway

The following diagram illustrates the iterative elongation cycle producing 2-oxononanoic acid.

Caption: Iterative chain elongation pathway converting Pyruvate to 2-Oxononanoic Acid via MAM3/LeuA enzymes.[2]

Catabolism & Enzymatic Interactions

In mammalian and general cellular metabolism, 2-oxononanoic acid is processed via oxidative decarboxylation, linking it to the

Oxidative Decarboxylation

Similar to the fate of pyruvate, 2-oxononanoic acid is a substrate for

-

Reaction:

[2] -

Enzyme Specificity: While the Branched-Chain

-Keto Acid Dehydrogenase Complex (BCKDC) prefers branched substrates, it retains activity against straight-chain medium-length keto acids. This reaction effectively shortens the carbon chain by one, feeding the product (Octanoyl-CoA) directly into mitochondrial

Structural Relation to Sialic Acid

2-Oxononanoic acid forms the carbon skeleton of Neuraminic Acid (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid).

-

Biosynthesis: Neuraminic acid is synthesized by the condensation of Pyruvate (C3) and N-Acetylmannosamine (C6).

-

Structural Homology: The open-chain form of neuraminic acid is a highly substituted derivative of 2-oxononanoic acid.

-

Inhibition Studies: Unsubstituted 2-oxononanoic acid is frequently used as a negative control in Neuraminidase (Sialidase) assays. Unlike sialic acid, it lacks the specific hydroxyl and amino groups required for binding to the active site of enzymes like Streptococcus pneumoniae NanA, confirming that the enzyme requires the sugar-like decorations for activity.

Experimental Analysis: Detection & Quantification

Accurate measurement of 2-oxononanoic acid in complex biological matrices requires derivatization to stabilize the

Derivatization Protocol (OPD Method)

The most robust method involves derivatization with o-phenylenediamine (OPD) to form a stable quinoxalinone derivative.

Step-by-Step Protocol:

-

Sample Preparation:

-

Lyse cells in cold methanol/water (80:20).

-

Centrifuge (14,000 x g, 10 min, 4°C) to remove protein.

-

-

Derivatization:

-

Extraction:

-

Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

-

Dry under nitrogen gas and reconstitute in Mobile Phase A.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

-

Detection: MRM mode monitoring the specific transition of the quinoxalinone derivative.

-

Diagram: Analytical Workflow

Caption: Workflow for the stabilization and quantification of 2-oxononanoic acid using OPD derivatization.

Drug Development Implications

Understanding the role of 2-oxononanoic acid offers specific advantages in pharmaceutical research:

-

Metabolic Disorders: Elevated levels of medium-chain

-keto acids can indicate defects in mitochondrial -

Prodrug Design: The lipophilicity of the nonanoic chain combined with the reactivity of the

-keto group makes it a candidate scaffold for delivering metabolic modulators. -

Antibiotic Targets: Since the biosynthesis of specific keto-acid derivatives (like KAPA in biotin synthesis) is essential for bacterial survival but absent in humans, enzymes processing C9 keto acids are potential antimicrobial targets.

Summary of Key Interactions

| Target System | Interaction Type | Outcome |

| MAM3 (Plants) | Substrate | Biosynthesis of C9-Glucosinolates |

| LeuA (Engineered) | Substrate | Production of C9-precursors for biofuels |

| BCKDC (Mammal) | Substrate | Oxidative decarboxylation to Octanoyl-CoA |

| Neuraminidase | Non-Substrate | Negative control for sialidase specificity |

References

-

Textor, S., et al. (2004). "Biosynthesis of methionine-derived glucosinolates in Arabidopsis thaliana: recombinant expression and characterization of methylthioalkylmalate synthase, the condensing enzyme of the chain-elongation cycle." Planta, 218(6), 1026-1035.

-

Zhang, K., et al. (2008).[5] "Expanding metabolism for biosynthesis of nonnatural alcohols."[5] Proceedings of the National Academy of Sciences, 105(52), 20653-20658.[5] [2]

-

Pujol, M.D., et al. (1990). "Synthesis and biological activity of new derivatives of 2-oxononanoic acid." European Journal of Medicinal Chemistry, 25(8), 697-705.

-

Chung, T., et al. (2013). "A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood." Journal of Clinical Biochemistry and Nutrition, 52(3), 235-241. (Note: Distinguishes 9-oxo from 2-oxo variants).

-

Vimr, E.R., et al. (2004). "Diversity of Microbial Sialic Acid Metabolism." Microbiology and Molecular Biology Reviews, 68(1), 132-153. [2]

Sources

- 1. MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aceneuramic Acid|N-Acetylneuraminic Acid [benchchem.com]

- 3. rcsb.org [rcsb.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. US11898181B2 - Genetically modified isopropylmalate isomerase enzyme complexes and processes to prepare elongated 2-ketoacids and C5-C10 compounds therewith - Google Patents [patents.google.com]

- 6. iris.unife.it [iris.unife.it]

Endogenous Sources of 2-Oxononanoic Acid: A Technical Guide

The following technical guide details the endogenous sources, biosynthetic logic, and analytical profiling of 2-Oxononanoic Acid .

Executive Summary & Chemical Identity

2-Oxononanoic acid (also known as 2-ketononanoic acid or 2-ketopelargonic acid) is a nine-carbon

While trace detection in mammalian biofluids is often linked to dietary intake or gut microbiota metabolism, it serves as a critical intermediate in plant secondary metabolism (glucosinolate biosynthesis) and is a target for metabolic engineering in the production of medium-chain chemicals.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-Oxononanoic acid |

| CAS Number | 13139-94-1 |

| Formula | |

| Molecular Weight | 172.22 g/mol |

| Structure | |

| Key Functional Group | |

| pKa | ~2.3 (Carboxyl), subject to keto-enol tautomerization |

Endogenous Biosynthetic Pathways

The formation of 2-oxononanoic acid occurs through three primary biological mechanisms. In mammalian systems, it is a "ghost" metabolite—often present only transiently—whereas in plants and specific bacteria, it is a stable intermediate of defined enzymatic machinery.

Pathway A: Chain Elongation (The MAM/Leu Pathway)

The most robust biological source of 2-oxononanoic acid is the

Mechanism:

-

Condensation: A shorter

-keto acid (e.g., 2-oxoheptanoic acid) condenses with Acetyl-CoA. -

Isomerization & Oxidation: The intermediate undergoes isomerization and oxidative decarboxylation, extending the carbon chain by one methylene (

) unit per cycle. -

Termination: The cycle repeats until the C9 chain length (2-oxononanoic acid) is reached.

Enzymatic Drivers:

-

MAM Synthases (Methylthioalkylmalate synthases): In plants, these enzymes determine chain length specificity.

-

LeuABCD Complex: In bacteria, variants of the leucine biosynthetic enzymes can be engineered to accept medium-chain substrates, producing 2-oxononanoic acid from 2-ketobutyrate or 2-ketovalerate.

Pathway B: Amino Acid Transamination

2-Oxononanoic acid is the

Reaction:

-

Enzyme: Branched-chain aminotransferase (BCAT) or broad-specificity aromatic aminotransferases often catalyze this reversible reaction.

-

Relevance: This pathway is the primary route for the degradation of 2-aminononanoic acid if introduced exogenously.

Pathway C: Minor Oxidative Pathways (Mammalian)

In mammals, 2-oxononanoic acid is not a product of

-

L-Hydroxy Acid Oxidases (LHAO): Peroxisomal enzymes that convert

-hydroxy acids to

Visualization of Biosynthetic Logic[4]

The following diagram illustrates the Chain Elongation Cycle (MAM Pathway), the primary biological engine for generating 2-oxononanoic acid.

Caption: The iterative

Analytical Detection & Disambiguation

A critical failure point in research is confusing 2-oxononanoic acid with 9-oxononanoic acid . The latter is a terminal aldehyde formed by lipid peroxidation.

Comparative Profile

| Feature | 2-Oxononanoic Acid | 9-Oxononanoic Acid |

| Structure | Keto group at C2 ( | Aldehyde group at C9 ( |

| Origin | Chain elongation / Transamination | Peroxidation of Linoleic Acid |

| Mass Spectrometry | Fragment: | Fragment: |

| Derivatization | Forms Quinoxalinol (with OPD) | Forms Oxime/Hydrazone at C9 |

Extraction Protocol (Targeted Metabolomics)

To quantify 2-oxononanoic acid in biofluids, stabilization of the

-

Sample Preparation:

-

Aliquot 100

L plasma/urine. -

Add 10

L Internal Standard (

-

-

Derivatization (OPD Method):

-

Extraction:

-

Liquid-Liquid Extraction (LLE) with Ethyl Acetate.

-

Evaporate and reconstitute in Methanol.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mode: Electrospray Ionization (ESI) Positive (for quinoxalinol derivative).

-

Transition: Monitor specific parent

daughter ion of the quinoxalinol-C9 adduct.

-

Biological Significance

While not a central mammalian metabolite, 2-oxononanoic acid holds specific biological relevance:

-

GPR Ligand Potential: Medium-chain

-keto acids are ligands for orphan G-protein coupled receptors (e.g., GPR84 ), which sense medium-chain fatty acid derivatives. -

Enzyme Inhibition: It acts as a structural analog to pyruvate and sialic acid precursors. Studies involving N-acetylneuraminate lyase (NanA) have utilized 2-oxononanoic acid to probe active site specificity, confirming it is not a substrate for cleavage, thus serving as a potential competitive inhibitor or mechanistic probe [1].

-

Glucosinolate Precursor: In Arabidopsis, it is the direct precursor to nonyl-glucosinolates , which function in plant defense [2].

References

-

Substrate Specificity of N-Acetylneuraminate Lyase. Source: UniProt / PubMed. Context: NanA enzyme characterization excludes 2-oxononanoic acid as a cleavable substrate, establishing its stability against this lyase. URL:[Link]

-

Chain Elongation in Glucosinolate Biosynthesis. Source: Plant Physiology. Context: Identification of 2-oxo acids as intermediates in the MAM-catalyzed elongation cycles in Arabidopsis. URL:[Link]

-

Alpha-Oxidation of Fatty Acids. Source: Biology LibreTexts. Context: General mechanism of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-oxidation converting fatty acids to 2-hydroxy and potentially 2-keto intermediates. URL:[Link][5][8][9][10][11] -

PubChem Compound Summary: 2-Oxononanoic Acid. Source: National Center for Biotechnology Information (2025). Context: Physicochemical properties and classification.[2][12] URL:[Link]

Sources

- 1. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxononanoic acid | C9H16O3 | CID 259793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 133444-84-5 | (S)-H-2-Heptyl-Gly-OH | Ambeed.com [ambeed.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. pmda.go.jp [pmda.go.jp]

Physiological Concentration and Analysis of 2-Oxononanoic Acid

The following technical guide details the physiological context, analytical quantification, and metabolic significance of 2-oxononanoic acid.

Content Type: Technical Guide & Whitepaper Audience: Drug Development Professionals, Metabolic Researchers, Analytical Chemists

Executive Summary

2-Oxononanoic acid (also known as 2-ketononanoic acid or

In healthy human serum, physiological concentrations are typically below the limit of quantitation (< 100 nM) for standard metabolomic panels. Detectable levels are often associated with metabolic dysregulation, specific dietary intakes, or defects in

Physiological Concentrations & Reference Ranges

Due to its high reactivity and rapid flux, 2-oxononanoic acid does not maintain a stable high-abundance pool in the blood. The values below represent established limits based on high-sensitivity LC-MS/MS profiling of medium-chain

Table 1: Physiological Concentration Profile

| Matrix | Concentration Range | Context | Reference |

| Healthy Human Serum | < 50 nM (Trace) | Below standard LLOQ; requires enrichment. | [1, 2] |

| Human Urine | < 10 nM | Rapidly excreted or metabolized; trace levels.[1] | [3] |

| Intracellular (Hepatic) | Transient Flux | Intermediate in | [4] |

| Pathological State | > 1 µM (Projected) | Potential accumulation in specific | [5] |

Technical Insight: The "absence" of this metabolite in standard panels is a function of analytical sensitivity. Researchers investigating this compound as a biomarker must utilize derivatization methods (see Section 4) to stabilize the

-keto group and enhance ionization efficiency.

Metabolic Context & Signaling Pathways[1][2][3][4]

2-Oxononanoic acid sits at the intersection of fatty acid catabolism and amino acid transamination. While not a major energy substrate, its presence indicates specific metabolic activities.

Biosynthetic Origins

-

-Oxidation of Fatty Acids: Minor pathway for odd-chain fatty acid processing. Nonanoic acid (C9) can undergo

-

Amino Acid Transamination: Theoretically derived from the transamination of nonyl-amines or related amines, though this is rare in mammalian metabolism compared to plant/bacterial systems (e.g., glucosinolate pathways).

-

Lipid Peroxidation: Distinct from 9-oxononanoic acid (an

-oxidation product), 2-oxo variants can arise from radical-induced cleavage of longer-chain polyunsaturated fatty acids.

Metabolic Fate

-

Decarboxylation: Converted to octanoyl-CoA via oxidative decarboxylation, entering

-oxidation. -

Reduction: Reversibly reduced to 2-hydroxynonanoic acid by lactate dehydrogenase (LDH) isoforms (specifically LDH-C or broad-specificity reductases).

Visualization: Theoretical Metabolic Flux

Figure 1: Theoretical metabolic positioning of 2-oxononanoic acid in mammalian systems, highlighting its role as a transient intermediate between fatty acid hydroxylation and chain shortening.

Analytical Methodology: Quantification Protocol

To accurately measure 2-oxononanoic acid at physiological (trace) levels, direct LC-MS is insufficient due to poor ionization and instability. Derivatization with o-phenylenediamine (OPD) is the gold standard, converting the

Experimental Workflow

Objective: Quantify 2-oxononanoic acid in serum with an LLOQ of < 10 nM.

Reagents:

-

Derivatizing Agent: 10 mM o-Phenylenediamine (OPD) in 2M HCl.

-

Internal Standard (IS): [13C]-2-oxooctanoic acid or d3-2-oxononanoic acid (custom synthesis).

-

Mobile Phase: (A) 0.1% Formic acid in Water; (B) Acetonitrile.

Protocol Steps:

-

Precipitation: Mix 50 µL Serum + 150 µL Acetonitrile (containing IS). Vortex 30s, Centrifuge 10,000g x 10 min.

-

Supernatant Transfer: Transfer 100 µL of supernatant to a glass vial.

-

Derivatization: Add 50 µL of OPD Reagent .

-

Incubation: Heat at 60°C for 30 minutes . (Crucial for quinoxalinone ring closure).

-

Quench: Cool to 4°C.

-

Analysis: Inject 5 µL into UHPLC-MS/MS (QqQ).

Mass Spectrometry Parameters (MRM)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Polarity |

| 2-Oxononanoic-OPD | 245.1 | 159.1 | 22 | Positive (ESI+) |

| Internal Standard-OPD | Variable | Variable | 22 | Positive (ESI+) |

Expert Note: The OPD derivative is highly hydrophobic. Use a C18 column (e.g., Waters BEH C18) with a high organic gradient start (40% B) to elute the derivative efficiently.

Visualization: Analytical Logic

Figure 2: Validated workflow for the stabilization and quantification of trace

Clinical & Research Implications

Drug Development Targets

-

LDH Inhibitors: 2-Oxononanoic acid is often used as a substrate analogue to test the specificity of Lactate Dehydrogenase (LDH) inhibitors. High specificity for 2-oxononanoic acid over pyruvate indicates inhibition of specific LDH isoforms (e.g., LDH-C).

- -Oxidation Disorders: In conditions like Refsum disease, where phytanic acid accumulates, downstream intermediates like 2-oxononanoic acid may serve as secondary markers of residual oxidative capacity.

Toxicology & Biomarkers

Elevated levels of medium-chain

References

-

Puckett, D. L., et al. (2017).

-keto acids in biological matrices." Journal of Chromatography B. Link(Generalized citation for MCKA methods) -

Human Metabolome Database (HMDB). "Metabocard for 2-Oxononanoic acid (HMDB0000000)." HMDB. [Link](Note: Often listed as predicted/trace)[1]

-

Magera, M. J., et al. (2006).[2] "Determination of branched-chain

-keto acids in physiological fluids by LC-MS/MS." Clinical Chemistry. [Link](Methodological basis) -

Wanders, R. J., et al. (2010). "Alpha-oxidation of fatty acids in humans: Pathway, enzymology, and pathology." Journal of Lipid Research. [Link]

- Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.

Sources

The Hidden Backbone: 2-Oxononanoic Acid in Metabolic Engineering and Chemical Synthesis

[1]

Executive Summary

2-Oxononanoic acid (CAS: 13139-94-1), also known as

This guide analyzes the molecule's transition from a theoretical metabolic intermediate to a tangible tool in biocatalysis and drug discovery, specifically highlighting its role in the MAM3 (Methylthioalkylmalate synthase 3) elongation cycle and its utility as a scaffold for non-canonical amino acid synthesis.[1]

Part 1: Chemical Identity and Physical Profile[1]

2-Oxononanoic acid is characterized by the presence of a ketone group adjacent to the carboxyl terminus, a structural feature that makes it highly reactive toward transamination and decarboxylation.[1]

Core Chemical Data

| Property | Specification |

| IUPAC Name | 2-Oxononanoic acid |

| Synonyms | 2-Ketononanoic acid; |

| CAS Registry Number | 13139-94-1 |

| Molecular Formula | |

| Molecular Weight | 172.22 g/mol |

| Melting Point | 43–44 °C (with decomposition) |

| Solubility | Soluble in ethanol, ether; sparingly soluble in cold water |

| Stability | Susceptible to oxidative decarboxylation; store at -20°C |

Critical Distinction: Researchers must distinguish this compound from 9-oxononanoic acid (CAS 2553-17-5), an omega-oxidation product of linoleic acid often used as a biomarker for oxidative stress.[1] The 2-oxo isomer is an anabolic intermediate, whereas the 9-oxo isomer is typically catabolic.[1]

Part 2: Biological Discovery and Metabolic Role[1]

The history of 2-oxononanoic acid is inextricably linked to the elucidation of plant secondary metabolism, specifically the "chain elongation" mechanism used by Arabidopsis thaliana to generate diverse glucosinolates.[1]

The MAM3 Elongation Cycle

In the early 2000s, genetic mapping of Arabidopsis identified the MAM (Methylthioalkylmalate) gene cluster.[1] It was discovered that MAM3 catalyzes the condensation of acetyl-CoA with 2-oxo acids to extend their carbon chain length.[1][5]

-

Mechanism: The enzyme performs a Claisen-like condensation between acetyl-CoA and a 2-oxo acid substrate.[1]

-

Significance: While MAM1 is specific for short-chain elongation, MAM3 exhibits broad substrate specificity, capable of driving the elongation of methionine derivatives from C3 up to C8 side chains.[1][5] 2-Oxononanoic acid appears as the C9 backbone intermediate (leading to C8 glucosinolates after processing).[1]

Engineered Leucine Pathways

In synthetic biology, 2-oxononanoic acid has emerged as a target in the engineering of LeuA (isopropylmalate synthase).[1] By modifying the active site of LeuA, researchers have successfully redirected the enzyme to accept larger substrates (like 2-ketoheptanoate), producing 2-oxononanoic acid as a precursor for 2-aminononanoic acid, a non-natural amino acid with potential pharmaceutical applications.[1]

Figure 1: The MAM3-catalyzed chain elongation cycle.[1][5] 2-Oxononanoic acid is generated via successive iterations of this pathway.

Part 3: Synthesis and Production Protocols

For research and drug development, isolation from plant sources is inefficient.[1] Two primary methods—biocatalytic and chemical—are recommended for high-purity synthesis.[1]

Method A: Biocatalytic Synthesis (Green Chemistry)

This method utilizes Class II aldolases (e.g., HpaI from Acinetobacter baumannii) which are highly stereoselective and operate under mild conditions.

-

Principle: Aldol condensation of pyruvate (C3) and hexanal (C6).

-

Enzyme: HpaI (4-hydroxy-2-keto-heptane-1,7-dioate aldolase) or engineered variants.[1]

Protocol:

-

Reaction Mix: Prepare a buffer solution (50 mM HEPES, pH 7.5) containing 1 mM

. -

Substrates: Add sodium pyruvate (50 mM) and hexanal (55 mM). Note: Use a slight excess of aldehyde to drive conversion.[1]

-

Catalysis: Add purified HpaI enzyme (0.5 mg/mL). Incubate at 30°C with gentle shaking for 12 hours.

-

Workup: Acidify to pH 2.0 with HCl to stop the reaction and protonate the acid. Extract with ethyl acetate (3x).

-

Purification: The product, 4-hydroxy-2-oxononanoic acid (if using HpaI directly), can be dehydrated to 2-oxononanoic acid or used as is depending on the specific aldolase variant and dehydration step.[1] Note: For direct 2-oxononanoic acid, a dehydration step or a specific lyase is required.[1]

Method B: Organometallic Synthesis (Chemical Standard)

This method is preferred for generating the exact 2-oxo moiety without hydroxyl byproducts.[1]

Protocol:

-

Reagents: Pentyllithium (or Pentylmagnesium bromide) and Diethyl oxalate.[1]

-

Setup: Flame-dried glassware under Argon atmosphere.

-

Nucleophilic Attack: Cool Diethyl oxalate (1.2 eq) in dry THF to -78°C.

-

Addition: Dropwise addition of Pentyllithium (1.0 eq). The low temperature prevents double addition (formation of the alcohol).

-

Hydrolysis: Warm to room temperature. Quench with 2N HCl to hydrolyze the ester to the

-keto acid.[1] -

Purification: Recrystallization from hexane/ether yields crystalline 2-oxononanoic acid (MP 43-44°C).[1]

Figure 2: Comparison of chemical (Grignard/Lithium) and biocatalytic routes for synthesis.

Part 4: Applications in Drug Development[1]

Precursor for Non-Canonical Amino Acids

2-Oxononanoic acid is the direct precursor to 2-aminononanoic acid via transamination.[1] Non-canonical amino acids with long aliphatic side chains are increasingly used in peptide therapeutics to:

-

Enhance membrane permeability (lipophilicity).

-

Increase resistance to proteolytic degradation.[1]

-

Probe hydrophobic pockets in GPCRs.[1]

Sialic Acid Analog Synthesis

The 2-oxononanoic acid skeleton forms the backbone of Neuraminic Acid (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulosonic acid).[1] While neuraminic acid is a sugar derivative, synthetic analogs often start from simpler 9-carbon keto acid scaffolds to create neuraminidase inhibitors for antiviral therapies (influenza).[1]

Diagnostic Interference

Research indicates 2-oxononanoic acid can act as an inhibitor of Acetyl-CoA Carboxylase (ACC) and may interfere with biotin-dependent carboxylases.[1] This property makes it a valuable tool compound for studying lipid metabolism regulation and developing metabolic inhibitors.[1]

References

-

MAM3 Characterization & Glucosinolate Biosynthesis Textor, S., et al. (2007). "MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis." Plant Physiology.[1] [Link]

-

Biocatalytic Synthesis via Aldolases Watthaisong, P., et al. (2021). "Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii." Journal of Biological Chemistry.[1] [Link]

-

Chemical Properties and Lipid Data LipidBank.[1] "Fatty Acid Database: 2-Oxononanoic acid (DFA0406)." [Link][7]

-

PubChem Compound Summary National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 259793, 2-Oxononanoic acid." [Link][1]

-

Engineering Leucine Biosynthesis Khmelinskii, I., et al. (2011). "Protein Sequence Changes in the Evolution of Methylthioalkylmalate Synthase in Arabidopsis." The Plant Cell. [Link][1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 13088-48-7|2-Oxoheptanoic acid|BLD Pharm [bldpharm.com]

- 3. 2-Oxononanoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Building Blocks | CymitQuimica [cymitquimica.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 2-Oxononanoic acid | C9H16O3 | CID 259793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LipidBank - Fatty acid [lipidbank.jp]

Technical Whitepaper: The Bio-Functional Matrix of Alpha-Keto Acids

From Metabolic Intermediates to Master Regulators

Executive Summary: The Dual-Function Paradigm

Alpha-keto acids (

For drug development professionals, the therapeutic window lies in this duality.

The Metabolic Nexus: Transamination and Energy

Before addressing signaling, one must understand the "Engine."

The Transamination Shuttle

In biological systems, nitrogen is not free-floating; it is shuttled. The general reaction involves the transfer of an amino group from an amino acid to an

-

Alanine +

-Ketoglutarate -

Aspartate +

-Ketoglutarate

This mechanism allows the body to funnel nitrogen into Glutamate for urea cycle processing while generating high-energy carbon skeletons (Pyruvate, Oxaloacetate) for the TCA cycle.

Visualization: The Nitrogen-Carbon Interchange

The following diagram illustrates the central role of

Figure 1: The Transamination Shuttle.

Epigenetic and Signaling Mechanisms

This section details the "Code" aspect of

-KG as an Obligate Cosubstrate

-KG is a rate-limiting cosubstrate for Fe(II)/-

TET Enzymes (Ten-eleven translocation): Convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), facilitating DNA demethylation.

-

JmjC Domain Histone Demethylases: Remove methyl groups from histone lysine residues, altering chromatin accessibility.

-

Prolyl Hydroxylases (PHDs): Regulate the stability of Hypoxia-Inducible Factor (HIF-1

).

Mechanism: The oxidative decarboxylation of

BCKAs and mTORC1

Branched-chain

Visualization: The Signaling Cascade

Figure 2:

Non-Enzymatic Functions: ROS Scavenging

A frequently overlooked property of

The Chemistry:

The ketone group adjacent to the carboxyl group makes the C1-C2 bond highly susceptible to nucleophilic attack by peroxides.

Comparative Scavenging Efficiency:

| Metabolite | Primary Target | Reaction Type | Rate Constant (

Key Insight: While slower than enzymatic clearance,

Experimental Protocol: Quantification via LC-MS/MS

Challenge:

Reagents & Preparation

-

Derivatizing Agent: 50 mM OPD in 2N HCl (Prepare fresh; light sensitive).

-

Internal Standard: [13C]-Pyruvate or [D3]-

-Ketoglutarate. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

Step-by-Step Workflow

-

Sample Collection: Collect plasma/cell media on ice. Immediately add cold methanol (1:4 v/v) to precipitate proteins.

-

Centrifugation: Spin at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

Derivatization:

-

Mix 50

L supernatant with 25 -

Add 50

L OPD reagent. -

Incubate: 60°C for 30 minutes (Critical Step: Drives quinoxalinone formation).

-

-

Quenching: Stop reaction by placing on ice.

-

Analysis: Inject 5

L into LC-MS/MS (C18 Column).

Visualization: Analytical Workflow

Figure 3: OPD Derivatization Workflow. The cyclization step stabilizes the keto group, significantly enhancing ionization efficiency and chromatographic retention.

Clinical Application: Nitrogen-Free Analogues in CKD

In Chronic Kidney Disease (CKD), the accumulation of nitrogenous waste (uremia) is toxic.

Mechanism of Action:

-

Nitrogen Scavenging: Keto-analogues (e.g., Ketoleucine) transaminate with amine groups from urea precursors (Glutamine/Alanine).

-

Conversion: The Keto-analogue becomes an Essential Amino Acid (EAA).

-

Result: The patient generates EAAs for protein synthesis while consuming excess nitrogen, effectively recycling waste into nutrition [2].

References

-

Vechart, A. et al. (2020).

-ketoglutarate scavenging of hydrogen peroxide.Journal of Biological Chemistry . -

Koppe, L. et al. (2019). Protein-energy wasting in chronic kidney disease: we need to do better.Kidney International .

-

Carey, B.W. et al. (2015). Intracellular

-ketoglutarate maintains the pluripotency of embryonic stem cells.Nature . -

Yuan, S. et al. (2022).

-keto acids.Journal of Chromatography A .

Role of 9-oxononanoic acid in platelet aggregation

Initiating Data Collection

I'm starting by meticulously researching 9-oxononanoic acid's role in platelet aggregation. My focus is on thoroughly exploring its mechanisms, backing up any findings with experimental evidence, and identifying relevant studies. This will form the foundation of my understanding. I'm prioritizing comprehensive Google searches to get a broad view.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the important experimental methodologies and quantitative data points. This is helping me structure the technical guide logically, transitioning from foundational concepts to detailed protocols. I'm focusing on the logical flow from basic concepts to detailed experimental protocols, ensuring a coherent narrative structure.

Outlining Initial Draft

I'm now synthesizing my research into the initial draft. I'm focusing on crafting an introduction to 9-oxononanoic acid and platelet biology. I'm also planning a detailed mechanisms section, and an experimental methods section. I'm also preparing to create visualizations, tables, and a complete references section.

2-Oxononanoic Acid: Mechanistic Insights and Diagnostic Utility in Fatty Acid Oxidation Disorders

Executive Summary

In the landscape of Fatty Acid Oxidation Disorders (FAODs) , diagnostic focus has traditionally centered on even-chain acylcarnitines and dicarboxylic acids (e.g., adipic, suberic, sebacic). However, the metabolic fate of odd-chain fatty acids —specifically the accumulation of 9-carbon intermediates like 2-oxononanoic acid —remains an underutilized area of mechanistic inquiry.

This guide analyzes the involvement of 2-oxononanoic acid (2-ONA) in disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency and Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) . We explore its genesis via compensatory

Biochemical Mechanism: The Alpha-Oxidation Shunt

To understand the presence of 2-oxononanoic acid, we must look beyond standard

In FAODs where the dehydrogenation step is blocked (e.g., MCAD deficiency), medium-chain acyl-CoAs accumulate. The cell attempts to mitigate toxicity through alternative pathways.

The Pathway of Generation

When mitochondrial

-

Hydroxylation: Nonanoic acid is hydroxylated at the

-carbon by fatty acid 2-hydroxylase (FA2H) to form 2-hydroxynonanoic acid . -

Oxidation: This intermediate is oxidized to the

-keto acid, 2-oxononanoic acid . -

Decarboxylation: Typically, this would decarboxylate to octanoic acid (C8). However, in the presence of metabolic gridlock, the

-keto intermediate (2-ONA) may accumulate and leak into plasma/urine.

Pathological Significance

-

Mitochondrial Toxicity:

-keto acids are known to inhibit tricarboxylic acid (TCA) cycle enzymes, specifically -

Diagnostic Specificity: Unlike dicarboxylic acids (which are general markers of

-oxidation), 2-ONA specifically indicates a flux shift toward

Pathway Visualization

The following diagram illustrates the metabolic diversion leading to 2-ONA accumulation.

Figure 1: Metabolic shunt pathway illustrating the genesis of 2-oxononanoic acid during Beta-oxidation blockade.

Analytical Methodology: Detection and Quantification

As a Senior Application Scientist, I emphasize that 2-oxononanoic acid is thermally unstable due to the

Sample Preparation Strategy

The gold standard for detecting

Protocol: Dual-Derivatization for GC-MS This protocol ensures the keto group is protected, preventing thermal degradation.

| Step | Action | Reagent/Condition | Rationale |

| 1. Extraction | Acidify urine/plasma to pH < 2 | HCl, Ethyl Acetate | Protonates organic acids for organic solvent extraction. |

| 2. Oximation | Incubate residue | Hydroxylamine HCl in Pyridine (60°C, 30 min) | Converts unstable keto groups (=O) to stable oximes (=N-OH). |

| 3. Silylation | Add silylating agent | BSTFA + 1% TMCS (70°C, 30 min) | Replaces active hydrogens (-OH, -COOH) with TMS groups for volatility. |

| 4. Analysis | Inject into GC-MS | DB-5MS Column, EI Source | Separation and mass spectral identification. |

Mass Spectral Identification

-

Target Ion: Look for the molecular ion of the di-TMS oxime derivative.

-

Fragmentation Pattern: Expect a prominent loss of the TMS-carboxyl group [M-117] and characteristic McLafferty rearrangement ions associated with the C9 chain.

Experimental Workflow: Validating the Marker in Cell Models

For drug development professionals testing novel FAOD therapeutics (e.g., PPAR agonists or chaperone therapies), validating 2-ONA reduction is a critical efficacy endpoint.

In Vitro Model Setup

Cell Line: Patient-derived fibroblasts (MCAD deficient) or CRISPR-Cas9 KO HepG2 cells.

Workflow Logic:

-

Substrate Loading: Cells must be challenged with odd-chain fatty acids (e.g., Nonanoate) to drive the flux toward the blocked pathway. Without this challenge, 2-ONA levels may be below the limit of detection (LOD).

-

Drug Treatment: Incubate with candidate compound.

-

Flux Analysis: Measure 2-ONA in the culture media.

Figure 2: In vitro screening workflow for assessing therapeutic efficacy using 2-ONA as a biomarker.

Therapeutic Implications & Drug Development

The presence of 2-oxononanoic acid is not merely a diagnostic curiosity; it represents a druggable metabolic node .

Pharmacodynamics

In clinical trials for FAOD treatments (e.g., triheptanoin or bezafibrate), 2-ONA can serve as a proximal biomarker .

-

Reduction in 2-ONA correlates with restoration of

-oxidation flux or successful diversion to productive downstream pathways. -

Sensitivity: Because it arises from a "shunt" pathway (

-oxidation), its presence is a binary indicator of metabolic stress, offering higher signal-to-noise ratio than generic acylcarnitines in some contexts.

Toxicity Mitigation

Strategies that enhance mitochondrial aldehyde dehydrogenase (ALDH) activity or decarboxylase activity could convert the toxic 2-ONA into Octanoyl-CoA (re-entering

References

-

Rinaldo, P., Matern, D., & Bennett, M. J. (2002). Fatty acid oxidation disorders. Annual Review of Physiology, 64, 477-502.

-

Jansen, G. A., & Wanders, R. J. (2006). Alpha-oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1763(12), 1403-1412.

-

Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.

-

Roe, C. R., & Ding, J. (2001). Mitochondrial Fatty Acid Oxidation Disorders. The Online Metabolic and Molecular Bases of Inherited Disease.

-

Wanders, R. J., et al. (2010). Disorders of mitochondrial fatty acid oxidation: Biochemistry and molecular biology. Journal of Inherited Metabolic Disease.

2-Oxononanoic Acid: A Cross-Kingdom Signaling & Metabolic Scaffold

The following technical guide details the role of 2-Oxononanoic acid (2-ONA) and its derivatives as critical signaling intermediates in metabolic regulation and host-pathogen interfaces.

Technical Guide for Drug Development & Application Scientists

Executive Summary

2-Oxononanoic acid (alpha-ketononanoic acid) is a nine-carbon

This guide distinguishes the specific signaling roles of the 2-oxo (alpha-keto) species from the 9-oxo (omega-keto) lipid peroxidation products, providing actionable protocols for synthesis, detection, and assay validation.

Critical Distinction: Isomer Specificity

| Feature | 2-Oxononanoic Acid | 9-Oxononanoic Acid |

| Structure | ||

| Origin | Anabolic (Chain elongation/Condensation) | Catabolic (Lipid Peroxidation) |

| Signaling | Glucosinolate precursor, Sialic acid scaffold | PLA2 activator, Thromboxane inducer |

| Relevance | Anti-infectives, Metabolic Engineering | Cardiovascular, Oxidative Stress |

Chemical & Physical Properties

2-Oxononanoic acid acts as a lipophilic electrophile, capable of undergoing oxidative decarboxylation to form octanoic acid (a GPR84 ligand) or condensation reactions to form complex sugars.[2]

-

IUPAC Name: 2-Oxononanoic acid[3]

-

Formula:

-

Solubility: Soluble in ethanol, DMSO, and dilute alkali; sparingly soluble in water.[1][2]

-

Stability: Susceptible to spontaneous decarboxylation in acidic/oxidative conditions; store at -20°C under inert gas.

Signaling Mechanisms & Biological Context[1][5][6]

A. Bacterial Virulence: The "Trojan Horse" Scaffold

In pathogenic bacteria (Pseudomonas aeruginosa, Campylobacter jejuni, Legionella pneumophila), 2-oxononanoic acid derivatives (Legionaminic and Pseudaminic acids) are synthesized to mimic host sialic acids.[1][2]

-

Mechanism: Bacteria condense a 6-carbon sugar with pyruvate (or PEP) to form the 9-carbon 2-oxononanoic acid backbone.

-

Signaling Outcome: These molecules decorate the bacterial flagella and LPS. They bind to host Siglec receptors (Sialic acid-binding immunoglobulin-type lectins) on macrophages, dampening the immune response (immune masking).

-

Therapeutic Target: Inhibiting the enzymes (NeuB/NeuC homologs) that synthesize this scaffold renders bacteria vulnerable to complement-mediated killing.

B. Mammalian GPR84 Interaction (Metabolic Sensing)

While Medium-Chain Fatty Acids (MCFAs) like capric acid (C10) are primary agonists for the pro-inflammatory receptor GPR84 , 2-oxononanoic acid influences this pathway through metabolic conversion.

-

Pathway: 2-Oxononanoic acid

Octanoic Acid (C8) -

Direct Agonism: Hydroxy-derivatives (2-hydroxy-nonanoic acid) show higher potency for GPR84 than the keto-form, suggesting 2-ONA acts as a metabolic "pro-ligand."

C. Plant Defense Signaling (Glucosinolates)

In Arabidopsis and Brassica crops, 2-oxononanoic acid is a checkpoint in the Methylthioalkylmalate (MAM) synthase pathway.

-

Function: It is the 9-carbon intermediate formed by iterative chain elongation of methionine.

-

Downstream Signal: It is converted into long-chain glucosinolates, which, upon tissue damage, release isothiocyanates—potent "mustard oil" repellents against herbivores.[1][2]

Visualization of Signaling Pathways

The following diagram illustrates the dual role of the 2-oxononanoic scaffold in bacterial immune evasion and plant defense.

Caption: The central role of the 2-oxononanoic acid scaffold in bacterial immune evasion (top), plant defense (middle), and mammalian inflammation (bottom).

Experimental Methodologies

Protocol A: Detection & Quantification (DMB-HPLC)

Because alpha-keto acids are unstable and lack strong chromophores, they must be derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form stable, fluorescent quinoxalinones.[1][2]

Reagents:

-

DMB Reagent: 7.0 mM DMB dihydrochloride, 1.0 M

-mercaptoethanol, 18 mM sodium hydrosulfite in 20 mM trifluoroacetic acid (TFA).[1][2] -

Standard: Pure 2-oxononanoic acid (dissolved in 0.1 M HCl).

Step-by-Step Workflow:

-

Sample Prep: Mix 10

L of biological sample (serum/lysate) with 10 -

Derivatization: Incubate at 50°C for 2.5 hours in the dark. (Note: Higher temps degrade the long chain).

-

Quenching: Cool on ice for 5 mins.

-

Separation (HPLC):

-

Detection: Fluorescence Excitation: 373 nm; Emission: 448 nm.

Protocol B: GPR84 Calcium Flux Assay

To validate signaling activity in mammalian cells.

-

Cell Line: CHO-K1 cells stably expressing human GPR84 and

(promiscuous G-protein to couple to Calcium). -

Loading: Incubate cells with Fluo-4 AM (calcium dye) for 45 mins at 37°C.

-

Compound Prep: Solubilize 2-oxononanoic acid in DMSO. Prepare serial dilutions in HBSS + 0.1% BSA (Fatty acid-free BSA is critical to prevent sequestration).

-

Assay: Inject compound into cells and measure fluorescence (Ex 494/Em 516) using a FLIPR or FlexStation.

-

Control: Use Decanoic acid (C10) as a positive control (

).

Therapeutic Potential & Drug Development[1][7]

Anti-Virulence Strategies (Bacterial)

Targeting the biosynthesis of the 2-oxononanoic scaffold (specifically the Leg and Pse biosynthetic gene clusters) prevents bacteria from assembling their "camouflage" coat.

-

Target: Inhibitors of PseB or PseC enzymes.

-

Outcome: Bacteria become visible to the host immune system without direct antibiotic pressure, reducing resistance development.[1][2]

Metabolic Modulators (GPR84)

Modulating GPR84 is a strategy for fibrosis and chronic inflammation.

-

Insight: Since 2-oxononanoic acid is a metabolic precursor, its systemic levels may serve as a biomarker for fatty acid oxidation flux or specific bacterial dysbiosis in the gut microbiome.[1][2]

References

-

PubChem. (2025). 2-Oxononanoic acid Compound Summary. National Library of Medicine.

-

Suzuki, M., et al. (2013).[1][2] Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor.[1][2] Journal of Biological Chemistry.[5]

-

Textor, S., et al. (2007).[1][2] MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis.[6] Plant Physiology.[7]

-

Lewis, A.L., et al. (2009).[1][2] Viral, bacterial, and protozoan sialic acids and nonulosonic acids.[1][2] In: Biology of the Sialic Acids.

-

Hara, S., et al. (1989).[1][2] Fluorometric determination of alpha-keto acids with 1,2-diamino-4,5-methylenedioxybenzene. Analytica Chimica Acta.

Sources

- 1. US9944925B2 - Processes and host cells for genome, pathway, and biomolecular engineering - Google Patents [patents.google.com]

- 2. EP3027754B1 - Processes and host cells for genome, pathway, and biomolecular engineering - Google Patents [patents.google.com]

- 3. nanA | Abcam [abcam.com]

- 4. LipidBank - Fatty acid [lipidbank.jp]

- 5. pmda.go.jp [pmda.go.jp]

- 6. academic.oup.com [academic.oup.com]

- 7. MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Sensitivity Quantification of 2-Oxononanoic Acid in Plasma via LC-MS/MS

Abstract

This application note details a robust protocol for the quantification of 2-oxononanoic acid (2-ONA), a medium-chain

Introduction & Biological Context

2-Oxononanoic acid (also known as

The Analytical Challenge

-

Instability: The

-keto group is susceptible to oxidative decarboxylation and enzymatic degradation by plasma dehydrogenases immediately post-collection. -

Lipophilicity: Unlike short-chain keto acids (e.g., pyruvate), 2-ONA is significantly lipophilic, requiring optimized chromatographic retention to separate it from plasma phospholipids.

-

Matrix Interference: Plasma proteins and competitive keto acids (e.g.,

-ketoglutarate) can suppress ionization.

Solution: Chemical derivatization with OPD stabilizes the keto group, increases hydrophobicity for better column retention, and enhances electrospray ionization (ESI) efficiency.

Methodological Principle

The core of this protocol is the condensation reaction between the

Reaction Mechanism

-

Acidification: Protonation of the carbonyl oxygen makes the carbon more electrophilic.

-

Condensation: The primary amines of OPD attack the

-keto and carboxyl carbons. -

Cyclization: A stable quinoxalinone ring is formed, which is highly fluorescent and MS-active.

Figure 1: Derivatization mechanism converting unstable 2-ONA into a stable quinoxalinone derivative for LC-MS detection.

Materials & Reagents

Chemicals[1][2][3]

-

Analyte Standard: 2-Oxononanoic Acid (Sigma-Aldrich/Merck).

-

Internal Standard (IS): Sodium 2-oxooctanoate (structural analog) OR

-labeled -

Derivatizing Agent: o-Phenylenediamine (OPD) (Freshly prepared).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Preparation of Standards

-

Stock Solution: Dissolve 2-ONA in MeOH to 1 mg/mL. Store at -80°C.

-

Working Standard: Dilute stock in water to range 10 nM – 10 µM.

-

OPD Reagent: Prepare 50 mM OPD in 2N HCl. Note: Prepare fresh daily and protect from light.

Experimental Protocol

Step 1: Sample Collection & Pre-treatment

-

Critical: Blood must be collected in EDTA tubes on ice. Centrifuge immediately at 4°C (2000 x g, 10 min).

-

Aliquot: Transfer plasma to cryovials. If not analyzing immediately, snap-freeze in liquid nitrogen.

Step 2: Extraction & Derivatization Workflow

Figure 2: Step-by-step sample preparation workflow ensuring protein removal and complete derivatization.

Step 3: LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm). Rationale: 2-ONA derivative is moderately hydrophobic.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Equilibrate |

| 1.0 | 5 | Load |

| 6.0 | 95 | Elute Derivative |

| 8.0 | 95 | Wash |

| 8.1 | 5 | Re-equilibrate |

| 10.0 | 5 | Stop |

Mass Spectrometry (Triple Quadrupole):

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Source Temp: 450°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions (Quantification Table): Note: The quinoxalinone derivative adds +108 Da (from OPD) minus water (-18 Da) + H+.

-

Calculation: MW(2-ONA) = 172.[1]2. Derivative MW ≈ 172 + 108 - 18 = 262.

-

Precursor Ion: [M+H]+ = 263.

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

| 2-ONA-OPD | 263.1 | 175.1 | 30 | 22 | Quantifier |

| 2-ONA-OPD | 263.1 | 147.1 | 30 | 28 | Qualifier |

| IS (2-Oxooctanoate) | 249.1 | 161.1 | 30 | 22 | Internal Std |

Validation & Quality Control

To ensure Trustworthiness and data integrity, the following validation steps are mandatory:

-

Linearity: Construct a 7-point calibration curve (10 nM – 10 µM).

must be > 0.99. -

Recovery: Spike plasma with Low, Mid, and High QC concentrations. Recovery should be 85–115%.

-

Stability Check: Analyze processed samples immediately and after 24h in the autosampler (4°C) to verify derivative stability.

-

Matrix Effect: Compare the slope of the calibration curve in solvent vs. stripped plasma. If suppression >20%, use matrix-matched calibration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization | Ensure pH is <3.0 during reaction. OPD requires acidic conditions to condense. |

| Peak Tailing | Column overload or pH mismatch | Ensure final sample is diluted 1:1 with water to match initial mobile phase. |

| High Background | OPD oxidation | OPD is light-sensitive and oxidizes to brown color. Prepare fresh and keep in amber vials. |

| Carryover | Lipophilic derivative sticking | Add a needle wash step with 90% Isopropanol/ACN. |

References

-

Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma.[2][3] Journal of Chromatography B, 1230, 123906.[3]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. (Methodological basis for keto acid derivatization).

-

Ren, R. F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood.[4] Journal of Clinical Biochemistry and Nutrition, 52(3), 228-233.[1] (Biological context for nonanoic acid derivatives).

-

Magera, M. J., et al. (2006). Determination of branched-chain α-keto acids in plasma and urine by liquid chromatography–tandem mass spectrometry. Clinical Chemistry, 52(10). (Foundational OPD protocol).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity GC-MS Analysis of 2-Oxononanoic Acid

Executive Summary & Scientific Rationale

2-Oxononanoic acid (an

This protocol details the MOX-TMS (Methoxyamination-Trimethylsilylation) workflow. This approach is the industry "Gold Standard" for

The Mechanistic Logic:

-

Oximation (Step 1): Methoxyamine hydrochloride reacts with the ketone carbonyl group. This "locks" the molecule in the oxime form, preventing keto-enol tautomerism and stabilizing the

-carbon against thermal degradation. -

Silylation (Step 2): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, rendering the molecule volatile and non-polar.

Materials & Reagents

To ensure reproducibility, use reagents of the highest purity (LC-MS/GC-MS grade).

| Reagent / Material | Specification | Purpose |

| 2-Oxononanoic Acid | >98% Purity | Target Analyte / Standard |

| Methoxyamine HCl | 98%+ | Oximation agent (blocks ketone) |

| Pyridine | Anhydrous, 99.8% | Solvent & acid scavenger |

| MSTFA + 1% TMCS | Synthesis Grade | Silylation agent + Catalyst |

| FAMEs Mixture | C8-C30 Standards | Retention Index (RI) Calibration |

| Internal Standard | [U-13C] or 2-oxooctanoic acid | Normalization |

Experimental Workflow Diagram

The following diagram illustrates the critical path for sample preparation. Note the strict requirement for anhydrous conditions during silylation.

Figure 1: Step-by-step derivatization workflow ensuring moisture removal and sequential functional group protection.

Detailed Protocol

Phase 1: Sample Preparation & Drying

Critical Step: Water hydrolyzes TMS derivatives. Samples must be anhydrous.

-

Aliquot 10-50 µL of the sample (biofluid or standard solution) into a glass GC vial.

-

Add 10 µL of Internal Standard (e.g., 2-oxooctanoic acid, 50 µg/mL).

-

Evaporate to complete dryness using a centrifugal concentrator (SpeedVac) or a gentle stream of nitrogen.

Phase 2: Oximation (The "Locking" Step)

-

Prepare a fresh solution of Methoxyamine Hydrochloride (20 mg/mL) in anhydrous pyridine.

-

Note: Pyridine has a noxious odor; work in a fume hood.

-

-

Add 80 µL of the Methoxyamine/Pyridine solution to the dried residue.

-

Vortex for 30 seconds to dissolve the residue.

-

Incubate at 60°C for 90 minutes .

-

Why: This forces the conversion of the ketone to the methoxime. 2-oxononanoic acid has a long hydrophobic tail, requiring heat for solubility and reaction kinetics.

-

Phase 3: Silylation (Volatilization)

-

Add 80 µL of MSTFA + 1% TMCS directly to the reaction vial.

-

Do not remove the pyridine. It acts as a proton scavenger for the HCl released during silylation.

-

-

Vortex for 10 seconds.

-

Incubate at 37°C for 30 minutes .

-

Caution: Higher temperatures during silylation can cause degradation of the methoxime intermediate.

-

-

Centrifuge (3000 x g, 2 min) to settle any precipitate.

-

Transfer supernatant to a GC micro-vial insert.

Chemical Reaction Mechanism

Understanding the chemistry is vital for troubleshooting. The diagram below details the transformation of 2-oxononanoic acid into its analyzable derivative.

Figure 2: Reaction pathway showing the stabilization of the keto group followed by esterification of the carboxyl group.

GC-MS Acquisition Parameters

To achieve optimal separation of the syn and anti isomers (a characteristic of oxime derivatives), a non-polar column is recommended.

| Parameter | Setting |

| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium (99.999%) @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C |

| Injection Mode | Splitless (1 min purge) |

| Oven Program | 60°C (1 min hold) |

| Transfer Line | 290°C |

| Ion Source | 230°C (EI Mode, 70eV) |

| Scan Range | m/z 50 - 550 |

Data Interpretation & Quality Control

Chromatographic Characteristics

-

Double Peaks: Methoximation creates stereoisomers (syn and anti) around the C=N double bond. You will likely observe two distinct peaks for 2-oxononanoic acid.

-

Action: Sum the areas of both peaks for quantification.

-

-

Mass Spectrum (EI):

-

Look for the [M-15]+ ion (Loss of methyl from TMS).

-

Look for the [M-31]+ ion (Loss of methoxy group).

-

Specific fragmentation of the nonyl chain may produce characteristic clusters.

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Response | Incomplete drying (Water present) | Increase drying time; ensure pyridine is anhydrous. |

| Tailing Peaks | Active sites in liner or column | Change liner (deactivated glass wool); trim column. |

| Missing Peaks | Thermal degradation | Lower injector temperature to 230°C; ensure oximation was complete. |

| Extra Peaks | Incomplete oximation | Increase oximation time to 2 hours; check reagent freshness. |

References

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]

-

NIST Mass Spectrometry Data Center . NIST / EPA / NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology. [Link]

-

Kanani, H., et al. (2008). Standardizing GC-MS metabolomics. Journal of Chromatography B. [Link]

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. [Link]

Measuring 2-oxononanoic acid in cell culture media

Application Note & Protocol

Quantitative Analysis of 2-Oxononanoic Acid in Cell Culture Media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note provides a comprehensive guide for the accurate and sensitive quantification of 2-oxononanoic acid (2-ONA), a key lipid peroxidation product, in mammalian cell culture media. 2-Oxononanoic acid, also known as azelaaldehydic acid, is an emerging biomarker and signaling molecule involved in various physiological and pathological processes.[1][2] Its measurement in the extracellular environment provides critical insights into cellular oxidative stress, lipid metabolism, and cell signaling pathways. The protocol herein details a robust workflow encompassing sample collection from cell cultures, efficient metabolite extraction, and a highly specific quantification method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the role of lipid peroxidation in their experimental models.

Introduction: The Scientific Imperative for Measuring 2-Oxononanoic Acid

2-Oxononanoic acid is a nine-carbon straight-chain 2-oxo monocarboxylic acid that arises from the oxidative cleavage of polyunsaturated fatty acids like linoleic acid.[2] Its presence and concentration in biological systems are indicative of oxidative stress levels and lipid peroxidation. Emerging research has identified 2-ONA as more than just a byproduct of damage; it is an active signaling molecule. For instance, it has been shown to induce the activity of phospholipase A2 (PLA2) and subsequent production of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction.[1][2] This implicates 2-ONA in the pathophysiology of cardiovascular diseases, such as thrombosis. Furthermore, it influences systemic lipid metabolism by affecting fatty acid synthesis and β-oxidation in the liver.[2]